Badische Acid Badische Acid
Brand Name: Vulcanchem
CAS No.: 86-60-2
VCID: VC1611776
InChI: InChI=1S/C10H9NO3S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H,11H2,(H,12,13,14)
SMILES: C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)O
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol

Badische Acid

CAS No.: 86-60-2

Cat. No.: VC1611776

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Badische Acid - 86-60-2

Specification

CAS No. 86-60-2
Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
IUPAC Name 7-aminonaphthalene-1-sulfonic acid
Standard InChI InChI=1S/C10H9NO3S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Standard InChI Key FYVOTMMSGKWFPK-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)O
Canonical SMILES C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Badische Acid features a naphthalene backbone with two key functional groups: an amino group (-NH2) at the 7-position and a sulfonic acid group (-SO3H) at the 1-position. This specific arrangement of functional groups on the aromatic naphthalene system contributes to its chemical behavior and applications. The structure can be visualized as a naphthalene ring with the amino and sulfonic acid groups positioned to allow for specific molecular interactions and reaction pathways.

Physical Properties

The physical properties of Badische Acid reflect its aromatic structure and functional groups. While comprehensive physical data for this specific compound is limited in the available sources, general properties can be inferred based on similar aminonaphthalenesulfonic acids. These compounds typically present as crystalline solids with varying solubility in water, influenced by the presence of the polar sulfonic acid group which enhances water solubility while the naphthalene backbone contributes to hydrophobic interactions.

Structural Comparison

Badische Acid belongs to a family of aminonaphthalenesulfonic acids, each differentiated by the specific positions of the amino and sulfonic acid groups on the naphthalene ring. This positional variation leads to distinct chemical behaviors and applications. For instance, there are notable differences between Badische Acid and other related compounds such as 2-aminonaphthalene-1-sulfonic acid (also known as Tobias acid). These structural variations affect properties such as solubility, reactivity, and potential applications in synthetic chemistry.

Synthesis and Production

Modern Synthetic Approaches

Modern approaches to synthesizing aminonaphthalenesulfonic acids like Badische Acid typically involve controlled sulfonation of naphthalene or appropriately substituted naphthalene derivatives. The production process must carefully control reaction conditions to ensure the correct positioning of the functional groups on the naphthalene ring. Patent literature suggests that modern processes may involve steps similar to those developed for related aromatic sulfonation reactions .

Chemical Reactions and Reactivity

Oxidation Reactions

Badische Acid undergoes various oxidation reactions, primarily involving the amino group which can be oxidized to form nitro derivatives. This reactivity is consistent with the general chemistry of aromatic amines. Common oxidizing agents employed for these transformations include potassium permanganate and hydrogen peroxide. The oxidation of the amino group can lead to different products depending on the oxidizing agent and reaction conditions employed.

Reduction Processes

The sulfonic acid group in Badische Acid can be reduced to form sulfonamide derivatives. This transformation typically employs reducing agents such as sodium borohydride and lithium aluminum hydride. The reduction processes must be carefully controlled to achieve selectivity, particularly when working with a molecule containing multiple functional groups like Badische Acid.

Substitution Reactions

The amino group in Badische Acid can participate in various electrophilic substitution reactions. This reactivity allows for the formation of numerous substituted derivatives, expanding the structural diversity accessible from this starting material. Common electrophilic reagents used in these transformations include acyl chlorides and sulfonyl chlorides. The products of these reactions have applications in dye synthesis and other chemical processes.

Applications and Uses

Dye and Pigment Production

The primary industrial application of Badische Acid is in the synthesis of dyes and pigments. Its structure makes it particularly suitable as an intermediate in the production of azo dyes, which are widely used in textile coloration and other applications requiring stable, vibrant colorants. The specific positioning of the amino and sulfonic acid groups allows for controlled coupling reactions, leading to dyes with particular color properties and application characteristics.

Pharmaceutical Applications

Research literature suggests potential applications of Badische Acid in pharmaceutical development. The compound has been investigated for its potential use in drug development, particularly in the design of enzyme inhibitors. In silico studies have suggested possible activity against various targets, including DNA gyrase and beta-lactamase targets in bacteria, and sterol 14α-demethylase (CYP51) and dihydrofolate reductase (DHFR) targets in fungi.

Biochemical Interactions and Mechanisms

Molecular Targets

In silico studies have identified potential molecular targets for Badische Acid in both prokaryotic and eukaryotic systems. In bacteria, potential targets include DNA gyrase and beta-lactamase, enzymes critical for bacterial survival and antibiotic resistance. In fungi, potential targets include sterol 14α-demethylase (CYP51) and dihydrofolate reductase (DHFR), enzymes involved in sterol biosynthesis and folate metabolism, respectively.

Signaling Pathways

Research suggests that Badische Acid may affect various cellular signaling pathways, including the PI3K–Akt signaling pathway, MAPK signaling pathway, Ras signaling pathway, and estrogen receptor signaling pathway. These pathways are involved in cell growth, differentiation, and survival, suggesting potential biological activity that could be exploited in various applications.

Protein Interactions

Badische Acid has been employed in the study of enzyme-substrate interactions due to its ability to form stable complexes with proteins. This property makes it a valuable tool for studying protein-ligand interactions and for the development of potential inhibitors for specific enzymatic targets.

Research Trends and Future Perspectives

Current Research Focus

Current research involving Badische Acid and related aminonaphthalenesulfonic acids appears to be focused on exploring their potential applications in medicinal chemistry and materials science. The compound's unique structural features make it a valuable starting material for the development of more complex molecules with specific functions.

Emerging Applications

The potential biological activities suggested by in silico studies, including interactions with bacterial and fungal targets, indicate possible emerging applications in antimicrobial research. Additionally, the compound's ability to interact with various signaling pathways suggests potential applications in cancer research and other areas of medicinal chemistry.

Synthetic Methodology Development

Advances in synthetic organic chemistry continue to expand the methods available for the functionalization of compounds like Badische Acid. New coupling reactions, catalyst systems, and selective transformation strategies offer opportunities to develop more efficient and versatile synthetic routes to valuable derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator